molecular formula C12H17N B7789073 1-(4-Methylbenzyl)pyrrolidine

1-(4-Methylbenzyl)pyrrolidine

Cat. No.: B7789073
M. Wt: 175.27 g/mol
InChI Key: NSNHEJLADTWTFE-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)pyrrolidine is an organic compound with the molecular formula C12H17N It consists of a pyrrolidine ring substituted with a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alkanes.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Methylbenzyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Methylbenzyl)pyrrolidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl group can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the benzyl substitution.

    1-Benzylpyrrolidine: Similar structure but without the methyl group on the benzyl ring.

    4-Methylpyrrolidine: Lacks the benzyl group but has a methyl group on the pyrrolidine ring.

Uniqueness: 1-(4-Methylbenzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-methylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11-4-6-12(7-5-11)10-13-8-2-3-9-13/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNHEJLADTWTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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